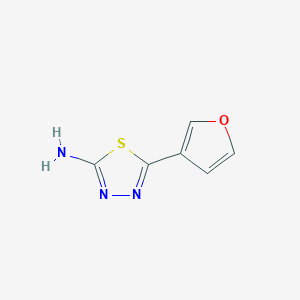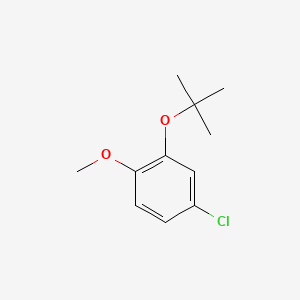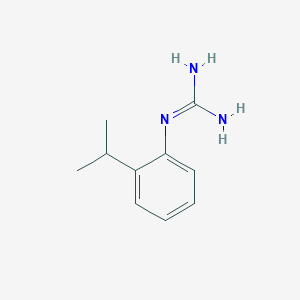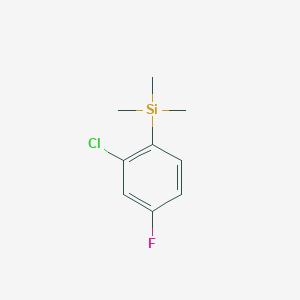
(2-Chloro-4-fluorophenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12ClFSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Chloro-4-fluorophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of (2-chloro-4-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of substituted phenyltrimethylsilane derivatives .
Applications De Recherche Scientifique
(2-Chloro-4-fluorophenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of silicon-containing polymers and materials with unique properties.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of (2-Chloro-4-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the chlorine and fluorine substituents. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilyl group can also stabilize reactive intermediates, enhancing the efficiency of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-4-fluorophenyl)dimethylsilane
- (2-Chloro-4-fluorophenyl)triethylsilane
- (2-Chloro-4-fluorophenyl)trimethylgermane
Uniqueness
(2-Chloro-4-fluorophenyl)trimethylsilane is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring, which imparts distinct electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H12ClFSi |
|---|---|
Poids moléculaire |
202.73 g/mol |
Nom IUPAC |
(2-chloro-4-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(11)6-8(9)10/h4-6H,1-3H3 |
Clé InChI |
WKIAKGAJOMKRDN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


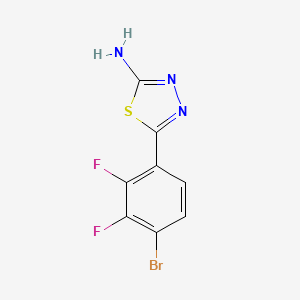
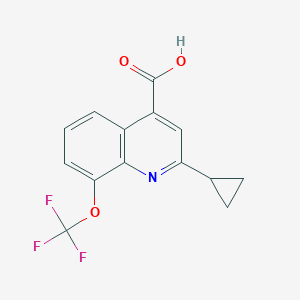
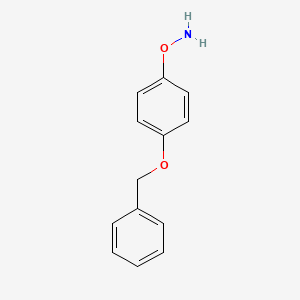
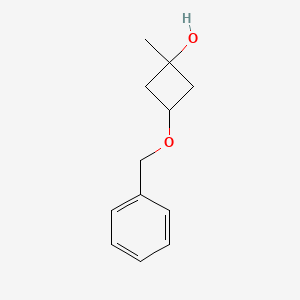
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
![1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
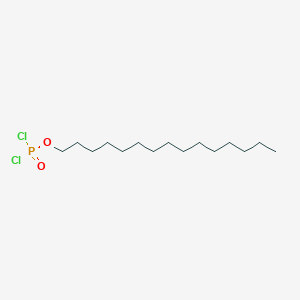
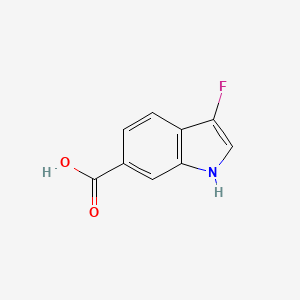

![5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
